molecular formula C21H18BrNO2 B286542 N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

カタログ番号 B286542
分子量: 396.3 g/mol
InChIキー: PWYVCIPNEJLUKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in immune responses and inflammation. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune and inflammatory diseases.

作用機序

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide blocks the downstream signaling of these cytokines, which reduces inflammation and immune responses.
Biochemical and physiological effects:
N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, in preclinical studies. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to decrease the activation of immune cells, such as T cells and dendritic cells, which play a role in autoimmune and inflammatory diseases. In addition, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce the infiltration of immune cells into affected tissues, which can contribute to tissue damage and disease progression.

実験室実験の利点と制限

One advantage of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide is its selectivity for TYK2, which reduces the potential for off-target effects. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies. One limitation of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

1. Clinical trials to evaluate the safety and efficacy of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide in autoimmune and inflammatory diseases.
2. Studies to investigate the potential of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide in combination with other therapies for autoimmune and inflammatory diseases.
3. Studies to further elucidate the mechanism of action of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide and its effects on immune cells and cytokine signaling pathways.
4. Development of more potent and selective TYK2 inhibitors for the treatment of autoimmune and inflammatory diseases.

合成法

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-methoxybenzaldehyde, which is then reacted with 4-bromobenzyl bromide to form the intermediate compound. The intermediate is then reacted with phenylboronic acid under palladium-catalyzed conditions to form the final product.

科学的研究の応用

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been studied extensively in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce inflammation and improve disease symptoms. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.

特性

分子式

C21H18BrNO2

分子量

396.3 g/mol

IUPAC名

N-[(4-bromophenyl)-phenylmethyl]-4-methoxybenzamide

InChI

InChI=1S/C21H18BrNO2/c1-25-19-13-9-17(10-14-19)21(24)23-20(15-5-3-2-4-6-15)16-7-11-18(22)12-8-16/h2-14,20H,1H3,(H,23,24)

InChIキー

PWYVCIPNEJLUKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

正規SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。